

Ethyl 2-cyanoacrylate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyanoacrylate*

Cat. No.: B026121

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-Cyanoacrylate**: Chemical Properties and Structure

Introduction

Ethyl 2-cyanoacrylate (ECA) is an ethyl ester of 2-cyano-acrylic acid, recognized as the primary component in most cyanoacrylate-based adhesives, commonly known as "superglues".^{[1][2]} It is a colorless liquid with low viscosity and a characteristic sharp, fruity odor in its pure form.^{[3][4]} Its widespread use in industrial, medical, and household applications stems from its remarkable ability to polymerize rapidly, forming strong and durable bonds between a wide variety of substrates.^{[5][6][7]} This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols relevant to ECA for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ethyl 2-cyanoacrylate is a monomeric liquid that is soluble in organic solvents like acetone, methyl ethyl ketone, nitromethane, and methylene chloride.^{[8][4]} It is, however, insoluble or has very low solubility in water, with which it reacts.^{[3][9]} The physical and chemical properties of ECA are summarized in the table below.

Property	Value
CAS Number	7085-85-0 [10]
Molecular Formula	C ₆ H ₇ NO ₂ [10]
Molecular Weight	125.13 g/mol [1] [10]
Appearance	Clear, colorless to slightly yellow liquid [3] [4] [11]
Density	1.040 g/cm ³ at 20°C [4] [12]
Boiling Point	54-56°C at 0.21-0.40 kPa (3 mm Hg) [1] [4] [13]
Melting Point	-20 to -25°C [4] [9]
Flash Point	85°C (185°F) - closed cup [2] [14]
Vapor Pressure	<0.2 mmHg at 25°C [13]
Water Solubility	Reacts; 24 µg/L at 20°C [9] [15]
Refractive Index	nD ₂₀ 1.4391 [2] [9]

Chemical Structure

The structure of **ethyl 2-cyanoacrylate** consists of three key functional groups attached to a central carbon-carbon double bond: an ethyl ester group (-COOCH₂CH₃), a cyano group (-C≡N), and the acrylate vinyl group (H₂C=C<).[\[3\]](#)[\[6\]](#) The strong electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which is the key to its rapid polymerization.[\[7\]](#)[\[16\]](#)

Caption: Chemical structure of **Ethyl 2-cyanoacrylate** (C₆H₇NO₂).

Reactivity and Polymerization

Ethyl 2-cyanoacrylate is unstable and polymerizes rapidly, particularly in the presence of moisture or other weak bases.[\[8\]](#)[\[2\]](#)[\[5\]](#) This reactivity is the basis for its function as an instant adhesive.[\[1\]](#)[\[6\]](#) The polymerization process is a form of anionic polymerization.[\[7\]](#)[\[17\]](#)

Mechanism of Anionic Polymerization:

- Initiation: The polymerization is initiated by a nucleophile, typically hydroxide ions (OH^-) from ambient moisture on a surface.[6][7] The nucleophile attacks the electron-deficient β -carbon of the acrylate double bond, breaking the π -bond and forming a carbanion that is resonance-stabilized by the adjacent cyano and ester groups.[7][16]
- Propagation: The newly formed carbanion then acts as a nucleophile, attacking another ECA monomer.[7] This process repeats, rapidly forming long polymer chains of poly(ethyl cyanoacrylate) (PECA).[6][16]
- Termination: Termination of the growing polymer chain is less defined in this "living polymerization" but can occur through reaction with impurities, an acidic species, or by chain transfer.

[Click to download full resolution via product page](#)

Caption: Anionic polymerization pathway of **Ethyl 2-cyanoacrylate**.

Experimental Protocols

Synthesis of Ethyl 2-Cyanoacrylate via Knoevenagel Condensation

A common method for synthesizing cyanoacrylates is the Knoevenagel condensation.[18] This involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (formaldehyde).[1][15]

- Materials:
 - Ethyl cyanoacetate

- Paraformaldehyde (as a source of formaldehyde)[19]
- Basic catalyst (e.g., piperidine)[18]
- Solvent (e.g., ethanol, acetonitrile)[18][19]
- General Procedure:
 - Dissolve equimolar amounts of ethyl cyanoacetate and paraformaldehyde in a suitable solvent within a round-bottom flask.[18]
 - Add a catalytic amount of a weak base, such as piperidine, to the mixture.[18]
 - The reaction is typically exothermic and results in the formation of a polymer.[15]
 - The resulting polymer is then isolated, dried, and thermally cracked (pyrolysis) under reduced pressure to depolymerize it, yielding the purified **ethyl 2-cyanoacrylate** monomer.[1][15]
 - The monomer is collected by distillation. An acidic stabilizer is often added to prevent premature repolymerization.[20]

Spectroscopic Characterization

The structure and purity of synthesized **ethyl 2-cyanoacrylate** and the resulting polymer (PECA) can be confirmed using various spectroscopic techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Protocol: A small drop of the liquid monomer or a thin film of the polymer is placed on a salt plate (e.g., NaCl or KBr) for analysis.
 - Expected Signals: For the ECA monomer, characteristic peaks include C≡N stretching (around 2220 cm^{-1}), C=O ester stretching (around 1735 cm^{-1}), and C=C alkene stretching (around 1616 cm^{-1}).[21] Upon polymerization, the C=C stretching peak at 1616 cm^{-1} disappears.[21]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3 or d-acetone) in an NMR tube.[22]
- ^1H NMR: The spectrum of the monomer will show distinct signals for the vinyl protons (at ~6.5 and 7.1 ppm) and the ethyl group protons (~4.3 ppm for $-\text{CH}_2-$ and ~1.3 ppm for $-\text{CH}_3-$).[21] In the polymer (PECA), the vinyl proton signals will be absent.[21][22]
- ^{13}C NMR: The monomer spectrum shows signals for the alkene carbons, the nitrile carbon, the carbonyl carbon, and the ethyl group carbons.[23][24] After polymerization, the chemical shifts of the carbons in the polymer backbone will differ significantly from the alkene carbons of the monomer.[24]

- Mass Spectrometry (MS):
 - Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and identification.
 - Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of ECA (125.13 g/mol).[4]

Safety and Handling

Ethyl 2-cyanoacrylate is a strong irritant to the eyes, skin, and respiratory system.[3][14][25] It bonds to skin and tissues almost instantly.[5] Proper personal protective equipment, including safety goggles and gloves, should be worn during handling.[17] It is combustible and should be stored in a cool, dry, dark place, often refrigerated (2-8°C), with an acidic stabilizer to inhibit premature polymerization.[2][4][9]

Conclusion

Ethyl 2-cyanoacrylate is a highly reactive monomer with a unique chemical structure that enables its rapid, moisture-initiated anionic polymerization. This property makes it an exceptionally effective and fast-acting adhesive. Understanding its chemical properties, structure, and reaction mechanisms is crucial for its application in scientific research, industrial manufacturing, and the development of new materials and medical devices. The experimental protocols outlined provide a basis for its synthesis and characterization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [acs.org](#) [acs.org]
- 2. Ethyl 2-cyanoacrylate CAS 7085-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHYL 2-CYANOACRYLATE | 7085-85-0 [chemicalbook.com]
- 6. [nbinno.com](#) [nbinno.com]
- 7. [pcbiochemres.com](#) [pcbiochemres.com]
- 8. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 9. ETHYL 2-CYANOACRYLATE CAS#: 7085-85-0 [m.chemicalbook.com]
- 10. [scbt.com](#) [scbt.com]
- 11. [sincerechemical.com](#) [sincerechemical.com]
- 12. Ethyl 2-cyanoacrylate | 7085-85-0 | FE22971 | Biosynth [biosynth.com]
- 13. ETHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 14. 2-氯基丙烯酸乙酯 liquid | Sigma-Aldrich [sigmaaldrich.com]
- 15. Ethyl cyanoacrylate - Sciencemadness Wiki [sciencemadness.org]
- 16. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [guidechem.com](#) [guidechem.com]
- 18. [benchchem.com](#) [benchchem.com]
- 19. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 20. [rep-dspace.uminho.pt](#) [rep-dspace.uminho.pt]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [afinitica.com](#) [afinitica.com]

- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Ethyl 2-cyanoacrylate | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Ethyl 2-cyanoacrylate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026121#ethyl-2-cyanoacrylate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b026121#ethyl-2-cyanoacrylate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com